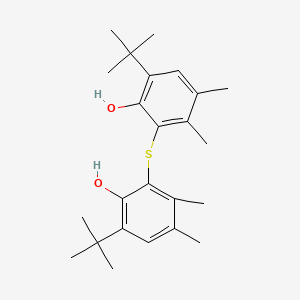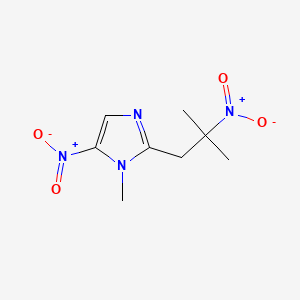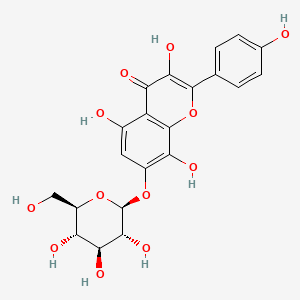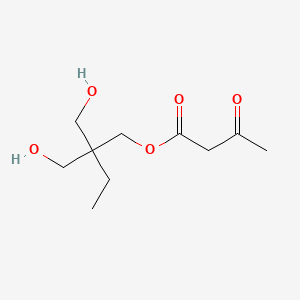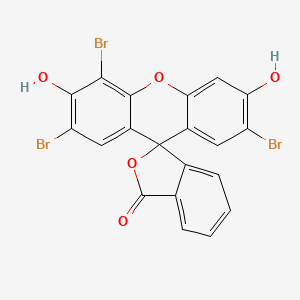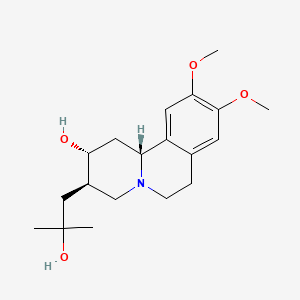
Benzene, 1,1'-(2,2-dimethylpropylidene)bis(4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) is an organic compound with a complex structure It consists of two benzene rings connected by a 2,2-dimethylpropylidene bridge, with each benzene ring further substituted by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) typically involves the reaction of 4-methylbenzyl chloride with 2,2-dimethylpropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent any side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a similar synthetic route but with optimized reaction conditions to ensure higher efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. The presence of the 2,2-dimethylpropylidene bridge influences the reactivity and stability of the compound, making it a unique candidate for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(2-methyl-1-propenylidene)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Uniqueness
Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) is unique due to the presence of the 2,2-dimethylpropylidene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
35509-17-2 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-[2,2-dimethyl-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C19H24/c1-14-6-10-16(11-7-14)18(19(3,4)5)17-12-8-15(2)9-13-17/h6-13,18H,1-5H3 |
InChI Key |
ZRXFVMYSEOGYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


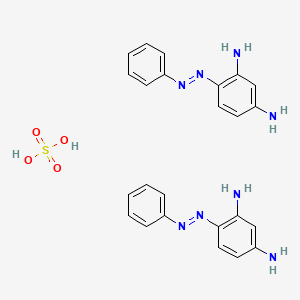
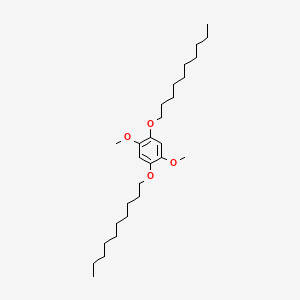
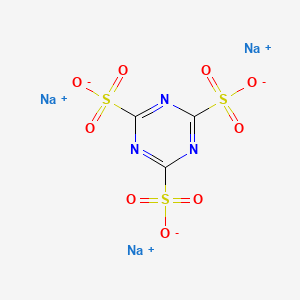
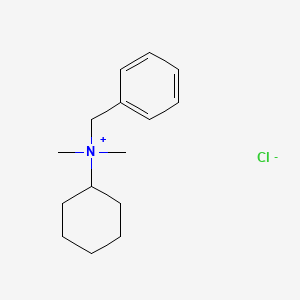
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
